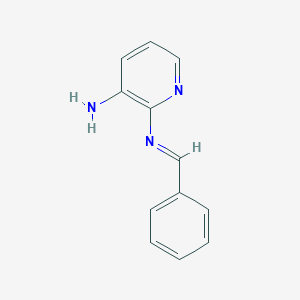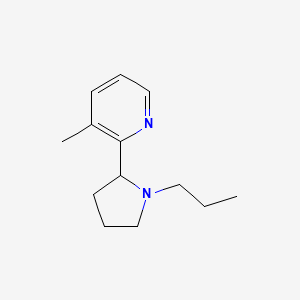
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol This compound is a derivative of pyridine, characterized by the presence of a pyrrolidine ring substituted with a propyl group
Vorbereitungsmethoden
The synthesis of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine with propyl halides in the presence of a base. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
3-Methylpyridine: This compound lacks the pyrrolidine ring, making it less complex and with different chemical properties.
2,6-Lutidine: Similar to this compound, but with two methyl groups on the pyridine ring instead of one.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3-methyl-2-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-3-9-15-10-5-7-12(15)13-11(2)6-4-8-14-13/h4,6,8,12H,3,5,7,9-10H2,1-2H3 |
InChI-Schlüssel |
DXKONNJSIGMTAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC1C2=C(C=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


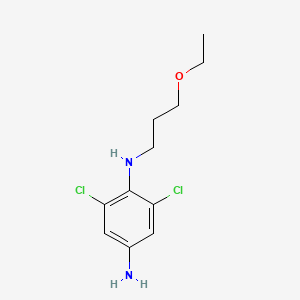
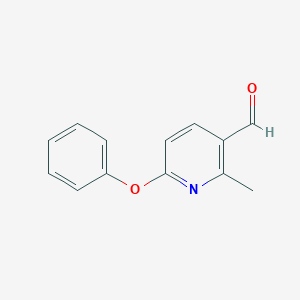
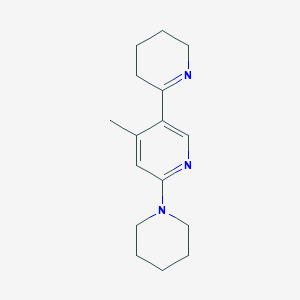
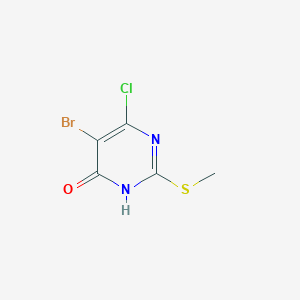



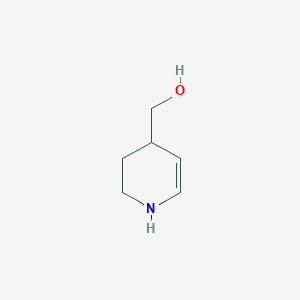
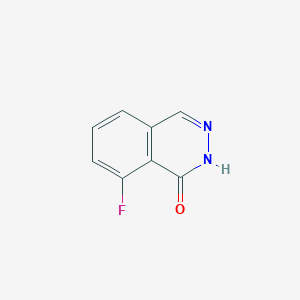
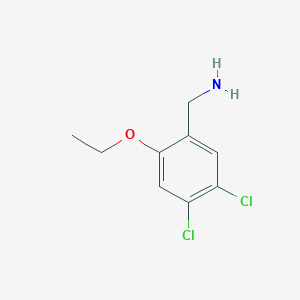
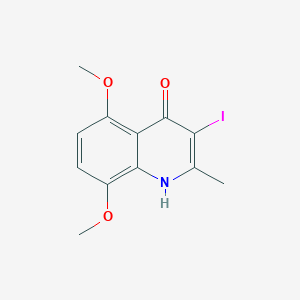
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
